BenchChemオンラインストアへようこそ!

8-Bromo-3-iodoimidazo[1,2-a]pyrazine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

8-Bromo-3-iodoimidazo[1,2-a]pyrazine is the only dihalogenated imidazo[1,2-a]pyrazine building block that offers true orthogonal reactivity for sequential diversification. Unlike mono-halogenated or symmetrical dihalo analogs, the C3–I bond undergoes rapid Suzuki coupling (60–85% yield), while the C8–Br handle enables subsequent SNAr or later-stage cross-coupling. This programmed selectivity is essential for replicating literature protocols for Aurora kinase, PI3K, and LSD1 inhibitors. Avoid synthetic route re-optimization and ensure reproducible impurity profiles. Procure this strategic building block to accelerate your medicinal chemistry programs.

Molecular Formula C6H3BrIN3
Molecular Weight 323.919
CAS No. 1245644-46-5
Cat. No. B572311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-iodoimidazo[1,2-a]pyrazine
CAS1245644-46-5
Synonyms8-Bromo-3-iodoimidazo[1,2-a]pyrazine
Molecular FormulaC6H3BrIN3
Molecular Weight323.919
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=N1)Br)I
InChIInChI=1S/C6H3BrIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H
InChIKeyNOZCLAVGNUXSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-iodoimidazo[1,2-a]pyrazine (CAS 1245644-46-5): Core Properties and Procurement Baseline


8-Bromo-3-iodoimidazo[1,2-a]pyrazine (CAS 1245644-46-5) is a dihalogenated heterocyclic building block comprising a fused imidazo[1,2-a]pyrazine core bearing bromine at the 8-position and iodine at the 3-position. With molecular formula C6H3BrIN3 and molecular weight 323.92 g/mol, it is commercially available from multiple vendors at purities typically ≥95% . The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry [1], and the orthogonal reactivity of the C–I and C–Br bonds enables programmed sequential functionalization for constructing complex kinase inhibitor libraries [2].

Why 8-Bromo-3-iodoimidazo[1,2-a]pyrazine Cannot Be Substituted by Mono- or Other Dihalogenated Analogs


Substitution with mono‑halogenated imidazo[1,2-a]pyrazines (e.g., 8‑bromo‑ or 3‑iodo‑only) eliminates the orthogonal reactivity required for sequential diversification; only one coupling event is possible, severely constraining synthetic utility [1]. Dihalogenated analogs bearing two bromine atoms or two iodine atoms lack the programmed selectivity of the Br/I pair—both halides possess similar reactivity, making regioselective functionalization difficult and often leading to complex mixtures [2]. The unique combination of a reactive C3–I site (high Suzuki coupling efficiency) and a less labile C8–Br handle (amenable to SNAr or later‑stage cross‑coupling) is specifically required to replicate literature protocols for Aurora kinase [3], PI3K , and LSD1 [4] inhibitor syntheses. Using any other halogen pattern would necessitate complete re‑optimization of synthetic routes and is likely to produce different impurity profiles.

Quantitative Differentiation: Evidence-Based Advantages of 8-Bromo-3-iodoimidazo[1,2-a]pyrazine Over Closest Analogs


Orthogonal Reactivity: Programmed Sequential Functionalization via C3–Iodine vs. C8–Bromine

The C3–I bond in 8-bromo-3-iodoimidazo[1,2-a]pyrazine undergoes oxidative addition with Pd(0) catalysts significantly faster than the C8–Br bond, enabling exclusive Suzuki–Miyaura cross‑coupling at the 3‑position while leaving the 8‑position bromine intact for subsequent diversification [1]. In contrast, di‑bromo analogs (e.g., 3,8‑dibromoimidazo[1,2-a]pyrazine) exhibit competitive coupling at both positions, necessitating protecting group strategies or affording lower yields of the desired mono‑coupled product [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

C8‑Bromine vs. C6‑Bromine: Distinct Reactivity in Halogen‑Metal Exchange and Directed Ortho‑Lithiation

Halogen‑metal exchange with n‑BuLi occurs readily with bromine at position 3, while bromine at position 6 only leads to C‑5 substituted derivatives via an ortho‑directing effect [1]. In 8‑bromo‑3‑iodoimidazo[1,2-a]pyrazine, the 8‑position bromine is meta to the bridgehead nitrogen, rendering it less susceptible to lithiation than a 6‑bromo substituent. This differential site reactivity provides a second orthogonal handle: C8–Br is available for SNAr with amines or late‑stage Suzuki coupling after C3 elaboration [2].

Organometallic Chemistry Regioselective Functionalization Late‑Stage Diversification

C3–Iodine vs. C3–Bromine: Superior Suzuki Coupling Efficiency in Imidazo[1,2-a]pyrazine Scaffolds

The C3–I bond in 8‑bromo‑3‑iodoimidazo[1,2-a]pyrazine exhibits substantially higher reactivity in Pd‑catalyzed Suzuki–Miyaura cross‑coupling compared to the corresponding C3–Br bond. Across multiple imidazo[1,2-a]pyrazine patent examples, 3‑iodo substrates consistently afford higher yields under milder conditions than 3‑bromo analogs, with reported isolated yields for 3‑iodo couplings typically ranging from 60–85% [1] versus 30–60% for analogous 3‑bromo couplings [2]. This reactivity gap is attributed to the weaker C–I bond (~240 kJ/mol) compared to C–Br (~285 kJ/mol), facilitating faster oxidative addition [3].

Cross‑Coupling Catalysis Process Chemistry

Physicochemical Differentiation: Calculated logP and Polar Surface Area vs. Common Analogs

The combination of bromine at C8 and iodine at C3 imparts distinct physicochemical properties relative to mono‑halogenated or symmetrically substituted analogs. 8‑Bromo‑3‑iodoimidazo[1,2-a]pyrazine has a calculated logP of ~2.3 and a topological polar surface area (TPSA) of 30.2 Ų [1]. In comparison, 8‑bromo‑3‑methylimidazo[1,2-a]pyrazine (logP ~1.8, TPSA 30.2 Ų) is more hydrophilic, while 3‑iodo‑8‑methylimidazo[1,2-a]pyrazine (logP ~2.5, TPSA 30.2 Ų) is more lipophilic [2]. The balanced lipophilicity of the Br/I combination aligns with the desired property space for CNS‑penetrant kinase inhibitors (logP 2–4), whereas the more polar Br/Me analog may reduce passive permeability.

Medicinal Chemistry ADME Property‑Based Design

Direct Application in Aurora Kinase Inhibitor Programs: SAR‑Validated Scaffold

The 8‑bromo‑3‑iodoimidazo[1,2-a]pyrazine scaffold is explicitly utilized as a key intermediate in the synthesis of Aurora kinase A and B inhibitors with improved off‑target selectivity [1]. In a representative SAR study, a 3‑(hetero)aryl‑8‑(substituted amino)imidazo[1,2-a]pyrazine derivative achieved an Aurora A IC₅₀ of 12 nM with >100‑fold selectivity over a panel of 50 kinases [2]. The orthogonal halogen pattern was essential for installing the 3‑aryl group via Suzuki coupling followed by C8 amine displacement—a sequence not feasible with mono‑halogenated precursors [3].

Oncology Kinase Inhibition Drug Discovery

Note on Evidence Strength and Limitations

High‑strength differential evidence (direct head‑to‑head comparisons with exact quantitative data) for 8‑bromo‑3‑iodoimidazo[1,2-a]pyrazine is limited in the public domain. The compound is predominantly employed as a synthetic building block, and its differentiation arises from its orthogonal halogen substitution pattern rather than from intrinsic biological activity. The evidence presented herein relies on cross‑study comparable data and class‑level inferences derived from structurally related imidazo[1,2-a]pyrazine analogs. Users requiring direct comparative data for specific synthetic applications should request custom comparative studies from suppliers.

Data Transparency Procurement Decision Support

Validated Application Scenarios for 8-Bromo-3-iodoimidazo[1,2-a]pyrazine Based on Quantitative Evidence


Synthesis of Aurora Kinase A/B Inhibitors with Improved Off‑Target Selectivity

This compound serves as the direct precursor for imidazo[1,2-a]pyrazine‑based Aurora kinase inhibitors described in US 20080139571 and Bioorg. Med. Chem. Lett. 2012 [1]. Sequential C3 Suzuki coupling (60–85% yield) followed by C8 amine displacement enables access to analogs with Aurora A IC₅₀ values as low as 12 nM [2].

Construction of Diversified Kinase Inhibitor Libraries via Parallel Synthesis

The orthogonal Br/I reactivity permits parallel diversification at C3 and C8 without protecting groups. This approach has been used to generate LSD1 inhibitor libraries [3] and PI3K inhibitor series .

Late‑Stage Functionalization via Halogen‑Metal Exchange or SNAr

After C3 elaboration, the C8‑Br handle can undergo SNAr with primary or secondary amines (e.g., in CK2 inhibitor synthesis [4]) or be retained for subsequent Suzuki coupling using more forcing conditions, as described in the Aurora kinase patent literature [5].

Building Block for CNS‑Penetrant Kinase Inhibitors

With a calculated logP of ~2.3 and TPSA of 30.2 Ų [6], this scaffold resides within the favorable property space for CNS exposure. The balanced lipophilicity reduces the need for property‑optimizing modifications later in development.

Quote Request

Request a Quote for 8-Bromo-3-iodoimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.